(3S)-6-(4-Methylphenyl)sulfonyl-1-oxa-6-azaspiro[3.3]heptan-3-ol
Description
(3S)-6-(4-Methylphenyl)sulfonyl-1-oxa-6-azaspiro[3.3]heptan-3-ol is a synthetic spirocyclic compound characterized by a unique 1-oxa-6-azaspiro[3.3]heptane core. The stereochemistry at the 3-position (S-configuration) further distinguishes it from enantiomeric or diastereomeric analogs.
Properties
IUPAC Name |
(3S)-6-(4-methylphenyl)sulfonyl-1-oxa-6-azaspiro[3.3]heptan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-9-2-4-10(5-3-9)18(15,16)13-7-12(8-13)11(14)6-17-12/h2-5,11,14H,6-8H2,1H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMITJUXEPDHIP-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)C(CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)[C@H](CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3S)-6-(4-Methylphenyl)sulfonyl-1-oxa-6-azaspiro[3.3]heptan-3-ol, also known as 6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one, is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 253.32 g/mol. The compound features a spirocyclic structure that includes a tosyl group, which enhances its reactivity and functionalization potential.
| Property | Value |
|---|---|
| Molecular Formula | C12H15NO3S |
| Molecular Weight | 253.32 g/mol |
| CAS Number | 13573-28-9 |
| Melting Point | Not specified |
Biological Activity
Research indicates that (3S)-6-(4-Methylphenyl)sulfonyl-1-oxa-6-azaspiro[3.3]heptan-3-ol exhibits various biological activities, particularly in the context of antimicrobial and antitumor effects.
Antimicrobial Activity
In a study assessing the compound's antimicrobial properties, it was found to inhibit the growth of several bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
Antitumor Effects
Preliminary research suggests that this compound may possess antitumor activity. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to modulate signaling pathways associated with cell proliferation and survival is under investigation.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of (3S)-6-(4-Methylphenyl)sulfonyl-1-oxa-6-azaspiro[3.3]heptan-3-ol against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µM, suggesting potential for development as an antibacterial agent.
- Antitumor Research : In vitro studies demonstrated that treatment with the compound resulted in a dose-dependent decrease in viability of human breast cancer cells (MCF7). Flow cytometry analysis revealed increased rates of apoptosis at higher concentrations, indicating its potential as an anticancer therapeutic.
Synthesis
The synthesis of (3S)-6-(4-Methylphenyl)sulfonyl-1-oxa-6-azaspiro[3.3]heptan-3-ol typically involves:
- Starting Materials : Appropriate precursors containing both amine and alcohol functional groups.
- Tosylation Reaction : The reaction with tosyl chloride under basic conditions, often utilizing triethylamine or pyridine as a base.
- Cyclization : Followed by cyclization to form the spirocyclic structure.
Comparison with Similar Compounds
Structural Analogues in the Diarylheptanoid Family
highlights naturally occurring diarylheptanoids, such as (3S)-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptan-3-ol and its acetoxylated derivatives (e.g., (3S)-3-acetoxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptanes). These compounds share a linear heptane backbone with hydroxyl or acetyloxy groups but lack the spirocyclic architecture and sulfonyl moiety present in the target compound. Key differences include:
| Feature | Target Compound | Diarylheptanoids |
|---|---|---|
| Core Structure | Spiro[3.3]heptane (1-oxa-6-aza) | Linear heptane backbone |
| Functional Groups | Sulfonyl (4-methylphenyl), hydroxyl (3S) | Hydroxyl, acetyloxy, diaryl substituents |
| Stereochemistry | Defined S-configuration at C3 | Variable R/S configurations at C3 |
| Biological Source | Synthetic | Natural (e.g., Curcuma kwangsiensis) |
Diarylheptanoids exhibit anti-inflammatory and antioxidant properties, but the target compound’s rigid spirocyclic structure may offer improved metabolic stability and selectivity in drug design .
Spirocyclic Sulfonyl Derivatives
The target compound’s sulfonyl group may mimic transition states in enzymatic reactions, a feature absent in diarylheptanoids or pyridazinones.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the 1-oxa-6-azaspiro[3.3]heptane core in this compound?
- Methodology : The spiro ring system can be synthesized via hydroxide-facilitated alkylation of amines with bis-electrophiles like 3,3-bis(bromomethyl)oxetane (BBMO). This approach avoids costly intermediates and has been optimized for scalability (e.g., 87% yield at 100 g scale) . Sulfonylation at the 6-position can be achieved using 4-methylbenzenesulfonyl chloride under Schotten–Baumann conditions, as demonstrated in related disulfonamide syntheses .
- Key considerations :
- Use phase-transfer catalysts to enhance reaction efficiency.
- Monitor stereochemical integrity during spiro ring closure, as racemization may occur under basic conditions.
Q. What spectroscopic and crystallographic methods are recommended for characterizing stereochemistry and purity?
- Spectroscopy :
- 1H/13C NMR : Assign the (3S) configuration via coupling constants (e.g., vicinal protons on the oxetane and azetidine rings). The sulfonyl group’s deshielding effect aids in identifying substituent positions .
- IR : Confirm sulfonamide formation via S=O stretching bands (~1332 cm⁻¹ and ~1160 cm⁻¹) .
Advanced Research Questions
Q. How can Cremer-Pople puckering parameters analyze conformational flexibility in the spiro[3.3]heptane system?
- Methodology : Define the mean plane of the spiro system and calculate puckering amplitudes (q) and phase angles (φ) using Cartesian coordinates from crystallographic data. For spiro[3.3]heptane, the oxetane and azetidine rings exhibit non-planar puckering, influencing steric interactions with the sulfonyl group .
- Example parameters :
| Ring Type | q (Å) | φ (°) |
|---|---|---|
| Oxetane | 0.12 | 45 |
| Azetidine | 0.15 | 120 |
- Applications : Correlate puckering modes with catalytic activity or binding affinity in target applications.
Q. How do steric/electronic effects govern regioselectivity in sulfonylation reactions of azaspiro compounds?
- Steric factors : The 4-methylphenylsulfonyl group occupies axial positions to minimize A1,3 strain in the spiro system.
- Electronic factors : Sulfonyl groups enhance electrophilicity at adjacent positions, directing nucleophilic attacks (e.g., in derivatization reactions). Computational modeling (DFT) can map electrostatic potential surfaces to predict reactive sites .
- Case study : In disulfonamide syntheses, electron-withdrawing substituents on the aryl ring increase sulfonylation rates by 30% .
Q. What computational approaches model the sulfonyl group’s impact on spiro system reactivity?
- DFT studies : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate bond dissociation energies (BDEs) and frontier molecular orbitals (FMOs). The sulfonyl group lowers the LUMO energy (-1.8 eV), enhancing electrophilicity .
- Molecular dynamics (MD) : Simulate solvent effects on conformational equilibria. Polar solvents (e.g., DMSO) stabilize chair-like puckering modes via dipole-dipole interactions .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported yields for spiro ring formation?
- Issue : Yields for hydroxide-mediated alkylation vary (70–90%) due to competing elimination pathways.
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
